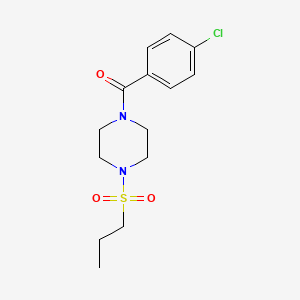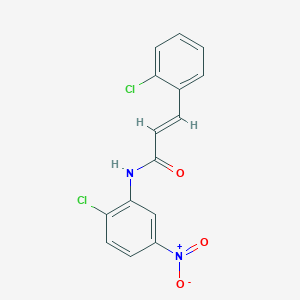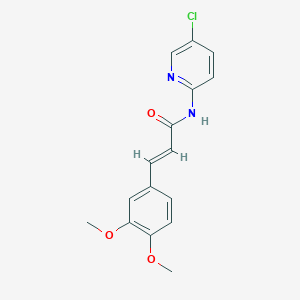
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine, also known as CBPP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. CBPP is a piperazine derivative and belongs to the class of sulfonyl-containing compounds.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, viruses, and fungi. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been found to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has also been found to have a low inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in drug metabolism in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize and purify, and has been shown to have low toxicity towards normal human cells. However, 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine. One direction is to study its potential as a therapeutic agent for cancer, viral, and fungal infections. Another direction is to investigate its mechanism of action and its interactions with other compounds. Additionally, research can be conducted to improve the solubility and bioavailability of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine for use in therapeutic applications. Finally, further studies can be conducted to evaluate the safety and efficacy of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine in preclinical and clinical trials.
Synthesemethoden
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine can be synthesized by reacting 4-chlorobenzoyl chloride with propylsulfonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antifungal properties. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSOZZSABHKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(propylsulfonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)



![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)


![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)

![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)

![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)